Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate is a synthetic organic compound with the molecular formula C15H20Br2O2S2. It is a derivative of thieno[3,4-b]thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two bromine atoms at positions 4 and 6, and an octyl ester group at position 2 of the carboxylate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate typically involves the bromination of thieno[3,4-b]thiophene followed by esterification. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The esterification step involves the reaction of the brominated thieno[3,4-b]thiophene with octanol in the presence of a dehydrating agent like sulfuric acid or dicyclohexylcarbodiimide (DCC) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Ester Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thieno[3,4-b]thiophene derivatives.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Thiols or thioethers.
Hydrolysis Products: Thieno[3,4-b]thiophene-2-carboxylic acid.
Scientific Research Applications
Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate has several applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of low band gap polymers for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).
Material Science: Employed in the development of novel materials with unique electronic and optical properties.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development due to its unique structural features.
Chemical Biology: Utilized in the study of biological systems and interactions at the molecular level.
Mechanism of Action
The mechanism of action of Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate is primarily related to its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and the ester group. These functional groups allow the compound to interact with different molecular targets and pathways, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate: Similar structure with an additional fluorine atom and different ester group.
Methyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate: Similar structure with a methyl ester group instead of an octyl ester group.
Uniqueness
Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate is unique due to its specific ester group, which imparts distinct solubility and reactivity properties compared to its analogs. This uniqueness makes it particularly valuable in the synthesis of specialized polymers and materials for advanced applications .
Properties
IUPAC Name |
octyl 4,6-dibromothieno[2,3-c]thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Br2O2S2/c1-2-3-4-5-6-7-8-19-15(18)11-9-10-12(20-11)14(17)21-13(10)16/h9H,2-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWISHXSLVTWFNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC2=C(SC(=C2S1)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Br2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.